molecular formula C24H18N2O5S B11575506 Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11575506
M. Wt: 446.5 g/mol
InChI Key: OKAAZEGWWSDBKV-UHFFFAOYSA-N
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Description

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromenopyrrolone core fused with a benzoate ester. The structure includes a 1,3-thiazol-2-yl substituent at position 2, dimethyl groups at positions 6 and 7 of the chromene ring, and a methyl benzoate moiety at position 2. The thiazole ring may enhance binding interactions through hydrogen bonding or π-stacking, while the benzoate ester improves solubility and bioavailability .

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H18N2O5S/c1-12-10-16-17(11-13(12)2)31-21-18(20(16)27)19(26(22(21)28)24-25-8-9-32-24)14-4-6-15(7-5-14)23(29)30-3/h4-11,19H,1-3H3

InChI Key

OKAAZEGWWSDBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

A common method involves reacting a pyrrolidinone derivative with a coumarin precursor under acidic conditions. For example:

  • Pyrazole intermediates: Bromination of α-bromoacyl derivatives (e.g., 1-(4-bromoacetyl)phenyl-5-oxopyrrolidine-3-carboxylic acid) with Br₂ in acetic acid generates reactive intermediates for subsequent cyclization.

  • Cyclization agents: Thiocarbamides or thioamides react with brominated intermediates to form thiazole rings.

Table 1: Representative Reaction Conditions for Core Formation

PrecursorReagent/ConditionsProductYield (%)Source
1-(4-Bromoacetyl)phenyl-5-oxopyrrolidine-3-carboxylic acidThiocarbamide, acetic acid, 60°CThiazole-chromenopyrrolone hybrid~65–70
MethodReagents/CatalystsAdvantagesLimitations
CyclocondensationThiocarbamide, Br₂, AcOHHigh atom economyLimited thiazole diversity
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂Broad substrate scopeRequires expensive catalysts

Methyl Benzoate Group Incorporation

The methyl 4-benzoate substituent is introduced via esterification or coupling:

Acid-Catalyzed Esterification

Methyl 4-hydroxybenzoate reacts with the chromenopyrrolone core under acidic conditions (e.g., H₂SO₄ or p-TsOH) to form the ester linkage. This step often follows core formation.

Key Steps :

  • Activation of hydroxyl group → carbocation intermediate.

  • Nucleophilic attack by methyl benzoate.

Mitsunobu Reaction

For challenging couplings, the Mitsunobu reaction (using DIAD and PPh₃) enables efficient C–O bond formation between hydroxyl and benzoate groups.

Methylation at Positions 6 and 7

The 6,7-dimethyl groups are introduced via Friedel-Crafts alkylation or direct methylation:

Friedel-Crafts Methylation

  • Reagents: CH₃I, AlCl₃, anhydrous conditions.

  • Selectivity: Directed by electron-rich positions on the chromenopyrrolone ring.

Direct Methylation of Pyrrolidinone

Methylation of pyrrolidinone nitrogen or adjacent carbons using methylating agents (e.g., methyl iodide, dimethyl sulfate) under basic conditions.

Table 3: Methylation Strategies

Site TargetedReagents/ConditionsYield (%)Selectivity Issues
Chromenone ringCH₃I, AlCl₃, CH₂Cl₂, 0°C70–80Competing N-methylation
Pyrrolidinone N(CH₃)₂SO₄, K₂CO₃, DMF85–90Limited to N-sites

Purification and Characterization

Final purification involves:

  • Column chromatography : Silica gel with EtOAc/hexane gradients.

  • Crystallization : From solvents like DMF or ethanol.

Spectroscopic Confirmation :

  • ¹H NMR : Peaks at δ 2.1–2.5 ppm (CH₃ groups), δ 3.8–4.1 ppm (OCH₃), and aromatic signals.

  • HRMS : Molecular ion peak at m/z 434.5 (C₂₅H₂₆N₂O₅).

Optimization and Challenges

  • Regioselectivity : Controlling thiazole orientation during cyclization.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for esterification steps.

  • Scalability : Continuous flow reactors improve yields for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Preliminary studies indicate that Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exhibits notable biological properties. These include:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various tumor cell lines such as breast (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. Cell viability assays (e.g., MTT assay) have demonstrated its potential as an anticancer agent .
  • Antimicrobial Activity : Its structural components suggest that it may possess antimicrobial properties against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity or creating analogs with different properties. The synthetic pathways often include:

  • Bromination and Cyclocondensation : These reactions facilitate the formation of the thiazole ring and other structural features essential for its biological activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between the compound's structure and its biological activity is crucial for further development. A comparative analysis with similar compounds reveals:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-hydroxychromoneHydroxy group on chromoneAntioxidantLacks thiazole ring
6-methylthiazoleSimple thiazole structureAntimicrobialNo chromene or pyrrole
Chromenopyrrole derivativesSimilar core structureAnticancerVaries in substituents

This compound stands out due to its intricate combination of chromene and pyrrole structures along with a thiazole moiety that may enhance its biological activity compared to simpler analogs .

Potential Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

Cancer Treatment : Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer drug.

Infection Control : Given its potential antimicrobial properties, it could be explored for use in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects : Thiazole-containing compounds have been studied for neuroprotective effects; thus, this compound may also hold promise in neurodegenerative disease research .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study highlighted the anticancer effects of chromenopyrrole derivatives in vitro against multiple cancer cell lines .
  • Research on thiazole-based compounds has shown their potential in treating bacterial infections due to their unique mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of tetrahydrochromeno[2,3-c]pyrrol derivatives. Key structural analogues include:

Compound Substituents Molecular Weight Key Features
Target Compound 6,7-dimethyl; 2-(1,3-thiazol-2-yl); 4-methyl benzoate Not reported Electron-rich thiazole, lipophilic dimethyl groups, polar ester
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate 7-fluoro; 2-(pyridin-3-ylmethyl); 4-methyl benzoate 141.13 g/mol Fluorine enhances electronegativity; pyridine introduces basicity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl; cyano; ester groups ~550 g/mol Nitro group increases polarity; imidazopyridine core differs from chromenopyrrol

Structural Insights :

  • Thiazole vs. Pyridine: The target compound’s thiazole ring (electron-rich sulfur and nitrogen) contrasts with the pyridine group in the analogue from .
  • Dimethyl vs. Fluoro Substituents : The 6,7-dimethyl groups in the target compound increase lipophilicity, whereas the 7-fluoro substituent in the analogue enhances electronegativity and metabolic stability .
  • Core Heterocycle Differences: Imidazopyridine derivatives () lack the chromenopyrrolone scaffold, reducing structural overlap but sharing synthetic complexity in multi-step heterocycle formation .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The methyl benzoate group in the target compound likely improves aqueous solubility compared to bulkier ester derivatives (e.g., diethyl esters in –9) .
  • Metabolic Stability : The thiazole ring may confer resistance to oxidative metabolism compared to pyridine-containing analogues .

Biological Activity

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

This compound belongs to the class of chromeno-pyrrole derivatives and features several functional groups:

  • Methyl ester group
  • Thiazole ring
  • Tetrahydrochromene moiety

These structural elements contribute to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The complexity of these synthetic pathways highlights the potential for creating analogs with enhanced properties or modified biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example:

Microorganism MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0200.040
Bacillus cereus0.0100.020

These results suggest that the compound's activity exceeds that of traditional antibiotics like ampicillin and streptomycin by several folds .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. The minimum inhibitory concentrations (MIC) against various fungi were reported as follows:

Fungus MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The compound exhibited potent antifungal effects with MIC values comparable to or better than existing antifungal agents .

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa5.0
MCF78.5

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and chromene moieties could enhance its anticancer efficacy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. Results indicated a significant reduction in bacterial growth compared to control groups treated with standard antibiotics.

Case Study 2: Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against resistant strains of Candida albicans. The results showed a notable reduction in fungal viability at low concentrations (MIC = 0.005 mg/mL), suggesting its potential as a treatment option for resistant fungal infections.

Q & A

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: Synthesis optimization involves refining reaction conditions such as solvent choice, catalyst loading, and reflux duration. For analogous heterocyclic systems, refluxing in absolute ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) for 4 hours under reduced pressure is effective for cyclocondensation reactions . Post-reaction purification includes solvent evaporation, filtration, and recrystallization (e.g., ethanol for yield improvement). Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v) can monitor reaction progress and purity .

Table 1: Synthesis Optimization Parameters

Parameter
SolventAbsolute ethanolEthanol (recrystallization)
CatalystGlacial acetic acidAcetic acid
Reaction Time4 hours refluxUntil thickened
PurificationFiltrationEther precipitation

Q. What spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer: Multi-modal spectroscopy is critical:

  • 1H/13C NMR : Assign protons and carbons using chemical shifts (e.g., thiazole protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1680–1750 cm⁻¹, C-N at 1250–1350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .

Q. How is purity assessed during synthesis?

Methodological Answer: Purity is assessed via:

  • TLC : Use iodine vapor to visualize spots; single spot indicates homogeneity .
  • Melting Point : Compare observed vs. literature values (e.g., 243–245°C for analogous compounds) .
  • Recrystallization : Ethanol or ether recrystallization removes impurities .

Advanced Research Questions

Q. How to perform kinetic studies on the synthesis reaction?

Methodological Answer: Conduct time-resolved experiments by:

  • Sampling aliquots at intervals (e.g., every 30 minutes) during reflux .
  • Analyzing intermediates via HPLC or TLC to track conversion rates.
  • Calculating activation energy (Ea) using the Arrhenius equation with rate constants at varying temperatures (e.g., 60–100°C).

Q. What computational approaches model the compound’s interactions?

Methodological Answer:

  • Molecular Docking : Use X-ray crystallography data (e.g., from analogous pyrrolidine derivatives ) to build 3D models.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • MD Simulations : Validate stability in solvent (e.g., ethanol) over 100 ns trajectories.

Q. How to resolve contradictions in spectral data?

Methodological Answer: Discrepancies (e.g., split NMR peaks) may arise from:

  • Solvent Effects : Repeat experiments in deuterated DMSO or CDCl3 .
  • Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria.
  • Impurities : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) and re-analyze HRMS .

Q. What strategies evaluate biological activity in vitro?

Methodological Answer:

  • Dose-Response Assays : Test cytotoxicity (e.g., IC50) using MTT assays across 1–100 µM concentrations .
  • Enzyme Inhibition : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) via fluorescence polarization.
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks.

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